(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate

Catalog No.
S12267162
CAS No.
M.F
C10H20FNO2
M. Wt
205.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate

Product Name

(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate

IUPAC Name

tert-butyl (2S)-2-amino-4-fluoro-4-methylpentanoate

Molecular Formula

C10H20FNO2

Molecular Weight

205.27 g/mol

InChI

InChI=1S/C10H20FNO2/c1-9(2,3)14-8(13)7(12)6-10(4,5)11/h7H,6,12H2,1-5H3/t7-/m0/s1

InChI Key

ZACPVBRAZSIKIO-ZETCQYMHSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C)(C)F)N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(C)(C)F)N

(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate is a synthetic organic compound characterized by its unique structure, which includes an amino group, a fluoro substituent, and a tert-butyl ester group. This compound is significant in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

  • Oxidation: The amino group can be oxidized to form imines or nitriles.
  • Reduction: Reduction of the ester group can yield the corresponding alcohol.
  • Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles like amines or thiols for substitution reactions.

Research indicates that (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate may exhibit significant biological activity. It has been studied for its potential interactions with various biological systems, including enzyme inhibition and receptor binding. The fluoro substituent enhances its binding affinity, making it a candidate for therapeutic applications such as anti-inflammatory or anticancer activities .

The synthesis of (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate typically involves the following methods:

  • Esterification: The reaction of (S)-2-amino-4-fluoro-4-methylpentanoic acid with tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the tert-butyl ester.
  • Chiral Resolution: Utilizing chiral starting materials or catalysts to ensure the desired stereochemistry during synthesis.
  • Industrial Production: Large-scale production may involve continuous flow reactors to optimize reaction conditions and enhance yields.

(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate has various applications:

  • Pharmaceuticals: Used as a building block in drug synthesis, particularly in developing compounds with biological activity.
  • Research: Investigated for its role in studying enzyme interactions and metabolic pathways.
  • Agrochemicals: Explored for potential use in developing new agrochemical products due to its unique structural features.

Studies have shown that (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate interacts with specific molecular targets such as enzymes and receptors. Its amino group can form hydrogen bonds with active sites, while the fluoro substituent enhances binding affinity through electronic effects. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoateEthyl ester instead of tert-butylDifferent steric effects due to ethyl group
(S)-2-Amino-5-fluoro-2-methylpentanoic AcidFluorine at a different positionDifferent biological activity profile
(S)-2-(tert-butoxycarbonyl)amino-4-fluoro-4-methylpentanoic AcidTert-butoxycarbonyl protectionUsed predominantly in peptide synthesis
(R,S)-3-[18F]FACBCFluorinated analog used in imagingClinical application in cancer imaging

(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

205.14780704 g/mol

Monoisotopic Mass

205.14780704 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

Explore Compound Types